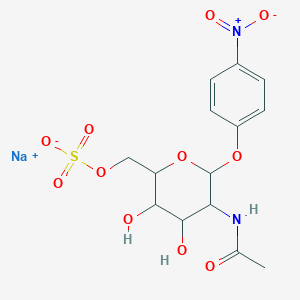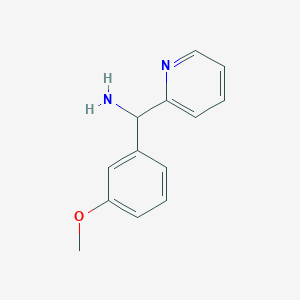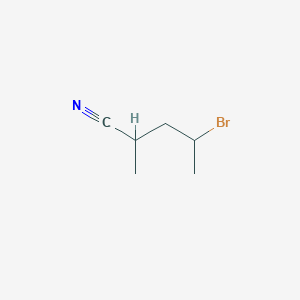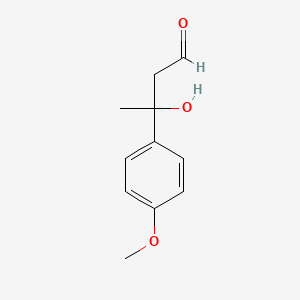
3-Hydroxy-3-(4-methoxyphenyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H14O3. It is a hydroxy aldehyde, specifically an aldol, which is a product of the aldol reaction. This compound is characterized by the presence of a hydroxy group (-OH) and a methoxyphenyl group (-OCH3) attached to a butanal backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-(4-methoxyphenyl)butanal can be synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-hydroxybutanal. The subsequent reaction with 4-methoxybenzaldehyde under similar conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: 3-Hydroxy-3-(4-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-3-(4-methoxyphenyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)butanal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
3-Hydroxybutanal: A simpler aldol with similar reactivity but lacking the methoxyphenyl group.
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde structure.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)butanal is unique due to the presence of both a hydroxy group and a methoxyphenyl group on the butanal backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-hydroxy-3-(4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3 |
InChI 键 |
UPXOXSXEHFFIHY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=O)(C1=CC=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


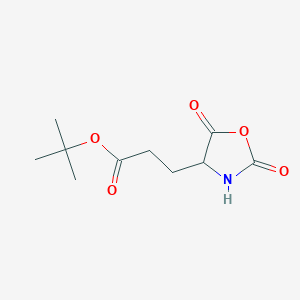
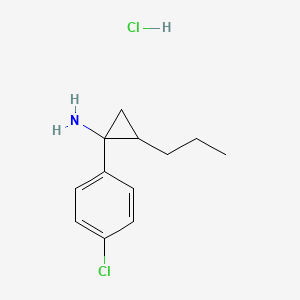
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
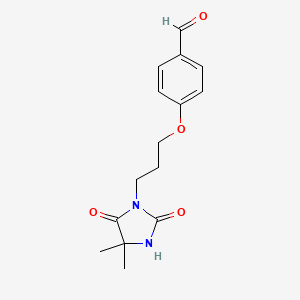
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)


